molecular formula C13H19NO3 B3109388 tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate CAS No. 172353-84-3

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

Cat. No.: B3109388
CAS No.: 172353-84-3
M. Wt: 237.29 g/mol
InChI Key: UDNLKEJCLRKWKY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate: is a chemical compound with the molecular formula C13H19NO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenyl(methyl)carbamate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate typically involves the reaction of 4-(hydroxymethyl)phenyl(methyl)carbamate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl and amine groups during multi-step synthetic processes .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It can also be used to modify biomolecules for improved stability and activity .

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. It can be designed to release active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the tert-butyl group and the carbamate moiety allows it to form stable complexes with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)phenylcarbamate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl carbamate

Uniqueness: tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNLKEJCLRKWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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